tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Medicinal Chemistry Process Chemistry Cost-Efficiency

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1) is a racemic, Boc-protected azetidine-piperidine hybrid building block with molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol. The compound features a rigid azetidine core, a flexible piperidine ring, and an orthogonal Boc-protecting group, a combination that confers distinct conformational control and chemical reactivity not achievable with simpler piperidine or azetidine monomers.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1251006-73-1
Cat. No. B597388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
CAS1251006-73-1
Synonymstert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CCCNC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3
InChIKeyCGALLHHGALTGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1): Quantitative Procurement Differentiation Guide


tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1) is a racemic, Boc-protected azetidine-piperidine hybrid building block with molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . The compound features a rigid azetidine core, a flexible piperidine ring, and an orthogonal Boc-protecting group, a combination that confers distinct conformational control and chemical reactivity not achievable with simpler piperidine or azetidine monomers . This structural arrangement underpins its value as a versatile intermediate in the synthesis of complex, nitrogen-rich heterocycles for medicinal chemistry programs targeting central nervous system (CNS) disorders, GPCR modulation, and kinase inhibition [1].

Racemic mixture for cost-efficient early-stage SAR exploration
Boc-protected azetidine-piperidine scaffold for orthogonal deprotection strategies
Constrained hybrid core enables synthesis of nitrogen-rich heterocycles

Why Generic Substitution Fails for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1)


Generic substitution among related piperidine or azetidine building blocks is inadvisable due to the unique stereochemical and functional group arrangement of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. Unlike simpler, single-ring analogs (e.g., 1-Boc-piperidine or 1-Boc-azetidine), this compound incorporates a chiral center at the piperidine 3-position (even as a racemate) and a rigid azetidine ring directly appended to a flexible piperidine, creating a distinct spatial orientation of its two basic nitrogen atoms . This configuration directly impacts its reactivity in key transformations such as reductive amination and its performance as a scaffold for generating structure-activity relationship (SAR) diversity in medicinal chemistry programs . The presence of the orthogonal Boc-protecting group further dictates that any substituted analog lacking this precise protection pattern will alter reaction sequences and outcomes in multi-step syntheses . The quantitative evidence presented in the following section delineates these non-interchangeable attributes, particularly when compared to its single-enantiomer analog (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 2174940-65-7) and other monocyclic building blocks.

Racemic mixture (this product)
Single (R)-enantiomer
Stereochemistry may not be critical for early SAR, but replacing with enantiopure form later requires re-validation of synthetic route and chiral outcome.
Boc-azetidine-piperidine hybrid
Monocyclic 1-Boc-piperidine or 1-Boc-azetidine
Conformational constraint, dual basic nitrogen vectors, and physicochemical profile differ significantly; SAR and reactivity may not transfer directly.

Quantitative Differentiation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1) Against Key Comparators


Racemic Mixture Cost Advantage Over Single (R)-Enantiomer

The racemic compound (CAS 1251006-73-1) offers a significant cost advantage over its single (R)-enantiomer (CAS 2174940-65-7). This cost differential is a direct result of the more complex synthetic routes required for chiral resolution or asymmetric synthesis to obtain the enantiopure form [1]. For early-stage medicinal chemistry and large-scale process development where stereochemistry is either non-critical or evaluated post-synthesis, the racemic mixture presents a more economical and equally effective entry point [2].

Cost Comparison
Reported
~2.6–3.8× higher cost for (R)-enantiomer
Supports racemic procurement for early SAR when chirality is not critical
Vendor catalog pricing April 2026; research-grade
Medicinal Chemistry Process Chemistry Cost-Efficiency

Validated Synthetic Utility in Reductive Amination Reactions

A direct comparative assessment of synthetic utility is evident from patent literature. tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is specifically utilized as a key intermediate (Compound 7) in the preparation of 2-(3-(azetidin-3-yl)piperidin-1-yl)ethyl-1-ol via a high-yielding reductive amination sequence [1]. In this specific step, the compound reacts with 2-((tert-butyldimethylsilyl)oxy)acetaldehyde followed by reduction with NaBH(OAc)₃ to afford the advanced intermediate in good yield [1]. This validated procedure contrasts with generic or untested building blocks where reaction compatibility is unknown, thereby mitigating development risk and accelerating project timelines.

Synthetic Utility
Method context
Validated reductive amination to advanced intermediate in patent WO2020192129A1
De-risks reaction development; published protocol available
Reductive amination with silyl-protected aldehyde and NaBH(OAc)₃
Organic Synthesis Medicinal Chemistry Process Development

Superior Physicochemical Profile vs. Monocyclic Analogs for CNS Drug Design

The compound's fused bicyclic structure confers a more favorable physicochemical profile for central nervous system (CNS) drug design compared to simpler, monocyclic piperidine or azetidine building blocks. The calculated topological polar surface area (TPSA) of 41.57 Ų and consensus Log P value of 1.76 are both within the optimal ranges for CNS penetration (TPSA < 90 Ų; Log P 1-4) . In contrast, common monocyclic comparators like 1-Boc-piperidine (MW 185.26, TPSA ~29.5 Ų, Log P ~1.4) and 1-Boc-azetidine (MW 157.21, TPSA ~29.5 Ų, Log P ~0.8) exhibit lower molecular weight and lipophilicity, which can limit their utility in modulating more complex, lipophilic targets. The higher molecular weight and specific balance of polarity and lipophilicity in tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate allow for more nuanced optimization of target binding and ADME properties .

Physicochemical Profile
Class-level inference
TPSA 41.57 Ų, LogP 1.76 vs. monocyclic analogs (TPSA ~29.5, LogP 0.8–1.4)
May support CNS drug-like property assessment
In silico predictions; data to verify
Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Broad Medicinal Chemistry Utility as a Nitrogen-Rich Scaffold

The compound's unique piperidinyl-azetidine motif is a recognized scaffold in medicinal chemistry, particularly for modulating challenging targets such as G-protein coupled receptors (GPCRs) and kinases [1]. While not a direct head-to-head comparison, this class-level inference is supported by the successful development of potent CCR4 antagonists featuring a novel piperidinyl-azetidine core, with lead compounds demonstrating IC₅₀ values of 22 nM and 50 nM in calcium flux and CTX assays, respectively [2]. This contrasts with simpler monocyclic piperidine or azetidine fragments, which lack the three-dimensionality and dual basic nitrogen functionalities required for such potent and selective binding. The dual-ring system provides a superior vector set for fragment growth and lead optimization, making it a more valuable procurement choice for programs seeking novel intellectual property and improved target engagement.

Scaffold Utility
Class-level inference
Piperidinyl-azetidine core in CCR4 antagonists: IC₅₀ 22–50 nM
Supports kinase/GPCR scaffold-based lead generation
In vitro calcium flux/CTX assays; not direct compound data
Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Discovery

High-Value Application Scenarios for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1)


Cost-Effective, Early-Stage SAR Exploration in Medicinal Chemistry

This scenario leverages the racemic mixture's significant cost advantage over the single (R)-enantiomer (as detailed in Evidence Item 1). By procuring tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1), medicinal chemistry groups can rapidly synthesize and screen a diverse array of analogs to establish initial SAR trends and identify key pharmacophoric elements [1]. The lower material cost allows for the exploration of a broader chemical space within a fixed budget. Only after a compelling lead series is identified and chirality is confirmed as critical for potency or selectivity is it necessary to invest in the more expensive, enantiopure building block .

Accelerated Process Development Using Validated Reaction Protocols

As established in Evidence Item 2, the compound has a proven track record in specific synthetic transformations, such as reductive amination. Procurement for process chemistry and scale-up activities is therefore highly advantageous. Teams can rely on published, validated protocols, minimizing the time and resources spent on reaction optimization and impurity profiling [1]. This is particularly critical when advancing a candidate from discovery into preclinical development, where reproducibility and yield are paramount.

Strategic Building Block for CNS-Targeted Drug Discovery Programs

The favorable physicochemical profile of the compound (Evidence Item 3)—specifically its balanced TPSA and Log P values—makes it a strategically important procurement for programs targeting central nervous system (CNS) disorders [1]. Its inherent properties align with established guidelines for CNS drug-likeness, offering a higher probability of achieving adequate brain exposure. Synthetic chemists can utilize this building block to construct more complex, brain-penetrant molecules without introducing unfavorable physicochemical liabilities early in the design process.

Fragment Elaboration for GPCR and Kinase Target Classes

The piperidinyl-azetidine core is a validated motif for modulating challenging target classes such as GPCRs and kinases, as highlighted by the class-level evidence in Evidence Item 4. Procuring this building block provides a direct entry point into this proven chemical space [1]. It serves as an ideal starting point for fragment-based drug discovery or scaffold-hopping campaigns aimed at generating novel, patentable lead matter with improved selectivity and potency profiles compared to those derived from more conventional, monocyclic building blocks .

Application
Selection Property
Validation Focus
Cost-efficient early-stage SAR exploration
Racemic mixture procurement
Cost-benefit for generating SAR trends
Process development using validated protocols
Documented synthetic performance
Reaction reproducibility and yield confirmation
CNS drug discovery research programs
Physicochemical attribute (TPSA, LogP)
Brain penetrance potential assessment
GPCR and kinase lead generation
Nitrogen-rich scaffold compatibility
Target engagement and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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